Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate
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Description
Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The compound is a critical intermediate in the synthesis of various heterocyclic compounds, demonstrating the versatility of arylmethylidene derivatives of furan-2(3H)-ones. These compounds are essential for developing molecules containing pyridine and pyridazine fragments, analogous to the nitrogen-containing bases of the pyrimidine series, which are known for their plant-growth regulatory activity (T. Aniskova, V. Grinev, A. Yegorova, 2017).
Anti-Inflammatory and Analgesic Applications
Novel heterocyclic compounds derived from this chemical structure have shown promising anti-inflammatory and analgesic activities. The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from this compound and their derivatives have been investigated for COX-1/COX-2 inhibition, displaying significant inhibitory activity along with analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antiprotozoal Agents
Research into the compound's derivatives has identified potential antiprotozoal agents. Specifically, studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from this compound, have shown strong DNA affinities and remarkable in vitro and in vivo activity against protozoal infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Pharmacological Interest
The structural modification of this compound facilitates the creation of tetrahydroisoquinolinones with known pharmacological interest. Studies have focused on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, integrating pharmacophoric substituents to explore their potential pharmacological applications (M. Kandinska, I. Kozekov, M. Palamareva, 2006).
Antimicrobial Activity
Further chemical manipulation of this molecule has led to the development of compounds with promising antimicrobial properties. For instance, derivatives synthesized for their anti-bacterial, anti-fungal, and anti-tubercular activity highlight the compound's potential as a cornerstone for developing new antimicrobial agents (T. N. Akhaja, J. Raval, 2012).
Properties
IUPAC Name |
methyl 5-[(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-5-6-11-9-20-16-14(17(23)22(3)19(25)21(16)2)15(11)28-10-12-7-8-13(27-12)18(24)26-4/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPSKUFWLLEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(O3)C(=O)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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